REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH:18]1[CH2:20][CH2:19]1)(=O)C.Cl>CO>[CH:18]1([C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([F:17])[C:11]=2[OH:10])[CH2:20][CH2:19]1 |f:0.1.2|
|
Name
|
|
Quantity
|
911 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
2-cyclopropyl-6-fluorophenyl acetate
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1F)C1CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
this was extracted with acetic acid
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=CC=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 497 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |